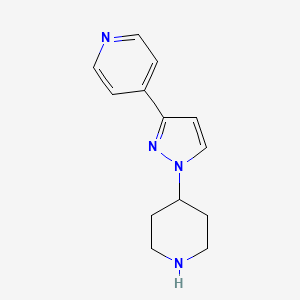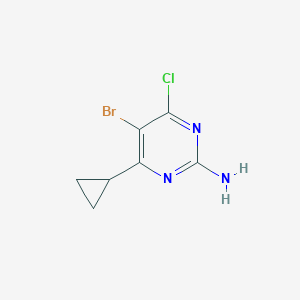
6-(4-éthylpipérazin-1-yl)pyrimidine-2,4(1H,3H)-dione
Vue d'ensemble
Description
6-(4-ethylpiperazin-1-yl)pyrimidine-2,4(1H,3H)-dione is a chemical compound characterized by its unique structure, which includes a pyrimidine ring substituted with a 4-ethylpiperazin-1-yl group
Applications De Recherche Scientifique
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its reactivity and structural features make it a valuable intermediate in organic synthesis.
Biology: In biological research, 6-(4-ethylpiperazin-1-yl)pyrimidine-2,4(1H,3H)-dione may be used to study enzyme inhibition or as a probe to investigate biological pathways.
Medicine: This compound has potential applications in the development of pharmaceuticals. Its ability to interact with biological targets makes it a candidate for drug discovery and development.
Industry: In the industrial sector, this compound can be used in the production of various chemical products, including agrochemicals and materials.
Mécanisme D'action
Target of Action
Similar compounds have been found to inhibit cdk2, a protein kinase involved in regulating the cell cycle .
Mode of Action
Compounds with similar structures have been shown to inhibit cdk2, which may lead to alterations in cell cycle progression and induction of apoptosis within cells .
Biochemical Pathways
Inhibition of cdk2 can affect the cell cycle, particularly the transition from the g1 phase to the s phase .
Result of Action
Similar compounds have been found to inhibit the growth of certain cell lines .
Analyse Biochimique
Biochemical Properties
6-(4-ethylpiperazin-1-yl)pyrimidine-2,4(1H,3H)-dione plays a significant role in biochemical reactions, particularly in the modulation of enzyme activities. It has been observed to interact with several key enzymes and proteins, including cyclin-dependent kinases (CDKs) and various receptor proteins. The interaction with CDKs, for instance, can lead to the inhibition of cell cycle progression, thereby exhibiting potential anti-cancer properties . Additionally, this compound may bind to receptor proteins, influencing signal transduction pathways and cellular responses.
Cellular Effects
The effects of 6-(4-ethylpiperazin-1-yl)pyrimidine-2,4(1H,3H)-dione on cellular processes are profound. It has been shown to impact cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can alter the expression of genes involved in cell cycle regulation and apoptosis, leading to changes in cell proliferation and survival . Furthermore, it may affect metabolic pathways by modulating the activity of enzymes involved in energy production and biosynthesis.
Molecular Mechanism
At the molecular level, 6-(4-ethylpiperazin-1-yl)pyrimidine-2,4(1H,3H)-dione exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites, thereby altering their catalytic activities. This compound has been shown to inhibit CDKs by binding to the ATP-binding pocket, preventing the phosphorylation of target proteins required for cell cycle progression . Additionally, it may influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-(4-ethylpiperazin-1-yl)pyrimidine-2,4(1H,3H)-dione have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that while the compound remains stable under certain conditions, it may degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound can result in sustained alterations in cell signaling and gene expression, which may have implications for its therapeutic use.
Dosage Effects in Animal Models
The effects of 6-(4-ethylpiperazin-1-yl)pyrimidine-2,4(1H,3H)-dione vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as the inhibition of tumor growth and modulation of immune responses. At higher doses, it may cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic outcomes without causing significant toxicity.
Metabolic Pathways
6-(4-ethylpiperazin-1-yl)pyrimidine-2,4(1H,3H)-dione is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. The compound can influence the levels of metabolites by modulating the activity of key enzymes in pathways such as glycolysis, the tricarboxylic acid cycle, and fatty acid synthesis . These interactions can lead to changes in energy production and the synthesis of biomolecules, affecting overall cellular metabolism.
Transport and Distribution
The transport and distribution of 6-(4-ethylpiperazin-1-yl)pyrimidine-2,4(1H,3H)-dione within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments. It may also bind to plasma proteins, influencing its bioavailability and distribution in tissues . The localization and accumulation of the compound within specific tissues can affect its therapeutic efficacy and potential side effects.
Subcellular Localization
The subcellular localization of 6-(4-ethylpiperazin-1-yl)pyrimidine-2,4(1H,3H)-dione is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the nucleus, where it can interact with DNA and transcription factors to regulate gene expression . Alternatively, it may accumulate in the mitochondria, affecting energy production and apoptosis pathways.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6-(4-ethylpiperazin-1-yl)pyrimidine-2,4(1H,3H)-dione typically involves the reaction of ethyl piperazine with pyrimidine-2,4(1H,3H)-dione under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature and pressure to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to achieve high yields and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 6-(4-ethylpiperazin-1-yl)pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate may be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.
Substitution: Nucleophilic substitution reactions can be performed using suitable nucleophiles and reaction conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of corresponding oxo derivatives, while reduction may result in the formation of reduced analogs.
Comparaison Avec Des Composés Similaires
6-(4-ethylpiperazin-1-yl)pyridine-3-carbonitrile
6-(4-ethylpiperazin-1-yl)pyridazin-3-amine
4-((4-ethylpiperazin-1-yl)methyl)-6-hydroxy-2H-chromen-2-one
(6-(4-ethylpiperazin-1-yl)-4-methylpyridin-3-yl)methanamine
Uniqueness: 6-(4-ethylpiperazin-1-yl)pyrimidine-2,4(1H,3H)-dione is unique due to its specific structural features and reactivity
Propriétés
IUPAC Name |
6-(4-ethylpiperazin-1-yl)-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4O2/c1-2-13-3-5-14(6-4-13)8-7-9(15)12-10(16)11-8/h7H,2-6H2,1H3,(H2,11,12,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STTIMYUQZKZYMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2=CC(=O)NC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)-4-oxobutanoic acid](/img/structure/B1492010.png)
![4,4-difluorohexahydrocyclopenta[c]pyrrole-2(1H)-carboximidamide](/img/structure/B1492011.png)
![4-(4,4-difluorohexahydrocyclopenta[c]pyrrol-2(1H)-yl)aniline](/img/structure/B1492012.png)
![2-(6-Hydroxy-3-azabicyclo[3.1.1]heptan-3-yl)benzoic acid](/img/structure/B1492013.png)



![2-(6-Ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)aniline](/img/structure/B1492023.png)






